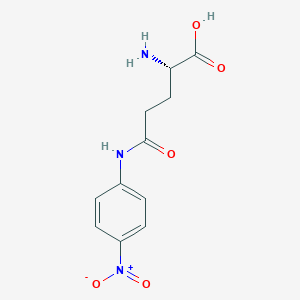
(R)-2-Amino-4,4-dimethylpentanoic acid
概要
説明
®-2-Amino-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a pentanoic acid chain, with two methyl groups attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the asymmetric hydrogenation of 4,4-dimethyl-2-pentenoic acid using a chiral rhodium catalyst can yield ®-2-Amino-4,4-dimethylpentanoic acid with high enantiomeric excess.
Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-4,4-dimethylpentanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce the desired amino acid through fermentation is a promising approach for large-scale production.
化学反応の分析
Types of Reactions: ®-2-Amino-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkylating agents such as alkyl halides or acylating agents like acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
®-2-Amino-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter or neuromodulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of ®-2-Amino-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets in the body. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amino acid transporters or enzymes involved in amino acid metabolism, influencing cellular processes such as protein synthesis and neurotransmission.
類似化合物との比較
(S)-2-Amino-4,4-dimethylpentanoic acid: The enantiomer of ®-2-Amino-4,4-dimethylpentanoic acid, with different stereochemistry.
2-Amino-3-methylbutanoic acid: A structurally similar compound with one less carbon in the side chain.
2-Amino-5-methylhexanoic acid: A compound with a longer carbon chain and a similar amino group.
Uniqueness: ®-2-Amino-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of two methyl groups on the fourth carbon. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
(2R)-2-amino-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426199 | |
| Record name | 4-Methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88319-43-1 | |
| Record name | 4-Methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)




